

"Herbicidal agent 4" toxicological profile and preliminary safety assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Herbicidal agent 4*

Cat. No.: *B12384971*

[Get Quote](#)

As "Herbicidal agent 4" is a placeholder, this technical guide will focus on Glyphosate, the active ingredient in many broad-spectrum herbicides and one of the most extensively studied herbicides globally.^{[1][2]} This guide summarizes its toxicological profile and preliminary safety assessment based on publicly available data.

Executive Summary

Glyphosate is an organophosphorus compound that acts as a non-selective, systemic herbicide.^{[1][2]} Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.^[1] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, which contributes to glyphosate's relatively low toxicity to mammals. The acute toxicity of glyphosate is low for mammals. However, some glyphosate-based formulations, which include surfactants and other adjuvants, can be more toxic than glyphosate alone. Regulatory bodies and scientific organizations generally agree that labeled uses of glyphosate have not demonstrated evidence of human carcinogenicity, though the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans".

Toxicological Profile

Acute Toxicity

Glyphosate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. Accidental ingestion of small amounts is typically associated with mild gastrointestinal effects,

while intentional large overdoses of concentrated formulations can lead to severe gastrointestinal corrosive effects and systemic toxicity.

Table 1: Acute Toxicity of Glyphosate

Species	Route	LD50 / LC50	Reference
Rat	Oral	> 4,320 mg/kg	
Rat	Oral	> 5,000 mg/kg	
Mouse	Oral	> 10,000 mg/kg	
Goat	Oral	3,530 mg/kg	
Rabbit	Dermal	> 2,000 mg/kg	
Rat	Inhalation (4-hr)	> 4.43 mg/L	

LD50: Median lethal dose. LC50: Median lethal concentration.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies in various animal models have been conducted. The primary effect observed at high doses in rodent studies was a decrease in body weight gain.

Table 2: Sub-chronic and Chronic Toxicity of Glyphosate

Species	Duration	NOAEL	Effects Observed at Higher Doses	Reference
Rat	90-day	400 mg/kg/day	Decreased serum glucose, elevated aspartate aminotransferase (at 4800 mg/kg/day)	
Dog	1-year	500 mg/kg/day	No treatment-related adverse effects at the highest dose tested	
Rat	2-year	300 mg/kg/day	Minimal to mild salivary gland cytoplasmic changes (not considered adverse)	
Mouse	2-year	6,069 mg/kg/day	Renal toxicity indicators	

NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity

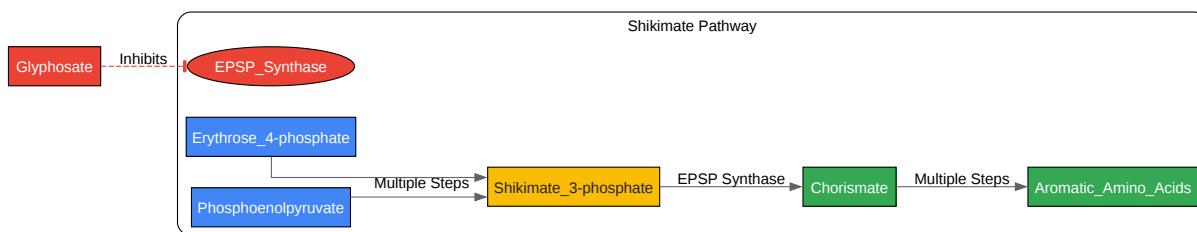
The genotoxic potential of glyphosate has been a subject of debate. While many regulatory agencies have concluded that glyphosate is not genotoxic, some studies have suggested it can cause DNA damage. The National Toxicology Program (NTP) found that glyphosate and its metabolite AMPA did not cause DNA damage in their assays, but some glyphosate-based formulations did, suggesting other components in the formulations may be responsible.

Carcinogenicity

The carcinogenicity of glyphosate is a point of significant contention. Most national pesticide regulatory agencies, including the U.S. EPA, have concluded that glyphosate is not likely to be carcinogenic to humans. However, in 2015, the IARC classified glyphosate as "probably carcinogenic to humans" (Group 2A), based on limited evidence in humans for non-Hodgkin lymphoma and sufficient evidence of cancer in experimental animals.

Table 3: Carcinogenicity Classifications of Glyphosate by Various Agencies

Agency	Classification	Year	Reference
IARC	Group 2A: Probably carcinogenic to humans	2015	
U.S. EPA	Not likely to be carcinogenic to humans	2016	
EFSA	Unlikely to pose a carcinogenic threat to humans	2015	
ECHA	Did not find evidence implicating it as a carcinogen	2017	


IARC: International Agency for Research on Cancer. U.S. EPA: United States Environmental Protection Agency. EFSA: European Food Safety Authority. ECHA: European Chemicals Agency.

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have generally not shown adverse effects at doses that are not maternally toxic. However, some recent studies suggest potential links between glyphosate exposure and reproductive health issues, including impacts on fertility and hormone disruption.

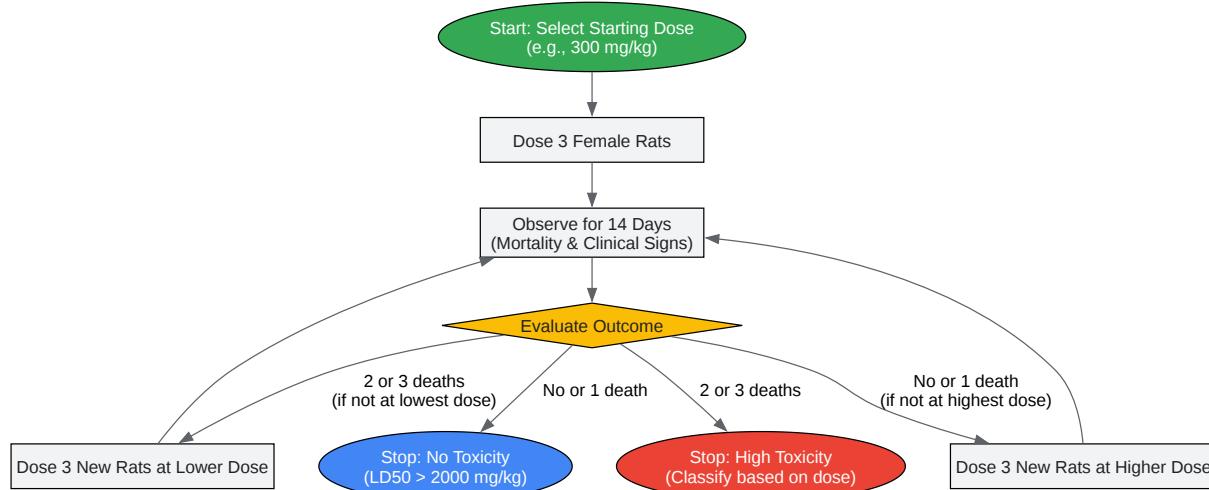
Mechanism of Action and Signaling Pathways

Glyphosate's primary mechanism of action in plants is the inhibition of the EPSPS enzyme in the shikimate pathway, which is crucial for producing aromatic amino acids. This pathway is not present in animals, which obtain these amino acids from their diet. Some research suggests that glyphosate may affect the gut microbiome in animals by inhibiting the shikimate pathway in gut bacteria.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Experimental Protocols


Toxicological evaluations of chemical substances like glyphosate follow standardized protocols, often established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

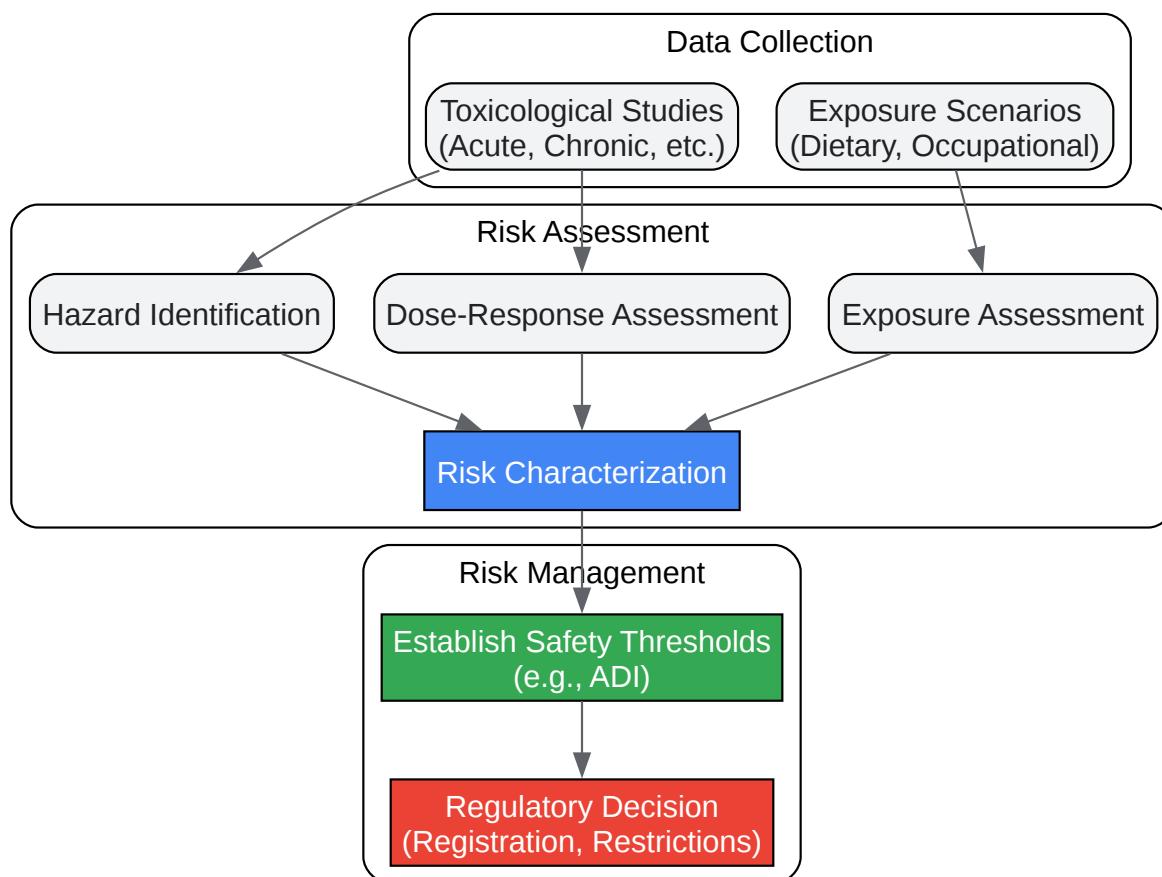
Methodology:

- Animal Selection: Typically, a single sex (usually females) of a rodent species (e.g., Wistar rats) is used.
- Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
- Dose Administration: The test substance is administered orally in a stepwise procedure using a small group of animals (e.g., 3) at each step. Dosing is typically done using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality and moribundity at different dose levels.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Acute Oral Toxicity (OECD 423).

Preliminary Safety Assessment


The safety assessment of a pesticide like glyphosate is a comprehensive process undertaken by regulatory agencies worldwide. This involves a multi-step risk assessment to evaluate potential hazards to human health and the environment.

The process generally includes:

- Hazard Identification: Determining the potential adverse health effects a substance can cause.

- Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects.
- Exposure Assessment: Estimating the likely levels of human and environmental exposure.
- Risk Characterization: Integrating the above information to conclude the nature and magnitude of risk.

Based on these assessments, regulatory bodies establish safety thresholds such as the Acceptable Daily Intake (ADI). For glyphosate, the ADI has been set at 1.75 mg/kg body weight/day in the U.S. and 0.5 mg/kg in the European Union.

[Click to download full resolution via product page](#)

Caption: Logical Flow of a Herbicide Safety Assessment.

Conclusion

Glyphosate has a low acute toxicity profile in mammals, primarily due to its specific mode of action on the shikimate pathway, which is absent in animals. The main areas of scientific and public debate concern its potential for genotoxicity and carcinogenicity. While most regulatory bodies have concluded that glyphosate is unlikely to be carcinogenic at doses relevant to human exposure, the IARC's classification highlights the ongoing controversy. It is also important to consider that formulated products containing glyphosate can have different toxicological profiles than the active ingredient alone, due to the presence of adjuvants like surfactants. Continuous monitoring and research are essential for a comprehensive understanding of the long-term health and environmental effects of glyphosate and its formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. alt2tox.org [alt2tox.org]
- To cite this document: BenchChem. ["Herbicidal agent 4" toxicological profile and preliminary safety assessment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12384971#herbicidal-agent-4-toxicological-profile-and-preliminary-safety-assessment>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com